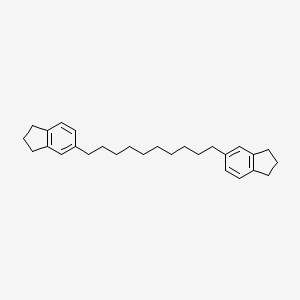

1,10-Di-(5-indanyl)decane

Description

Structure

3D Structure

Properties

CAS No. |

55282-70-7 |

|---|---|

Molecular Formula |

C28H38 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

5-[10-(2,3-dihydro-1H-inden-5-yl)decyl]-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C28H38/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h17-22H,1-16H2 |

InChI Key |

JBKAJYLVPBVSBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCCCCCCCCCC3=CC4=C(CCC4)C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,10 Di 5 Indanyl Decane and Analogues

Precursor Synthesis and Functionalization

The efficient construction of 1,10-Di-(5-indanyl)decane relies on the robust synthesis of its constituent parts: the indane moiety and the decane (B31447) linker. This section details the synthetic strategies for derivatizing the indane unit and preparing the requisite decane-based linkers.

Strategies for Indane Moiety Derivatization

The indane framework, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, can be functionalized at various positions. For the synthesis of the target molecule, derivatization at the 5-position of the indane ring is essential.

The regioselective introduction of a functional group at the 5-position of the indane ring is most commonly achieved through electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being a particularly powerful method. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comtamu.edu

In the context of preparing a precursor for this compound, indane can be reacted with an acylating agent that will ultimately be transformed into the decane linker. A key intermediate in the synthesis of the target molecule is formed via the Friedel-Crafts acylation of indane with decanedioyl chloride. This reaction introduces a ten-carbon chain with carbonyl groups at both ends, attached to the 5-position of two indane molecules, yielding 1,10-bis(5-indanyl)decane-1,10-dione. The subsequent reduction of these ketone functionalities provides the final saturated alkyl chain.

The regioselectivity of the Friedel-Crafts acylation on the indane ring system is directed by the activating effect of the alkyl portion of the molecule, favoring substitution at the para position (the 5-position) relative to the fused cyclopentane ring.

| Reaction | Reactants | Catalyst | Product |

| Friedel-Crafts Acylation | Indane, Decanedioyl chloride | AlCl₃ | 1,10-Bis(5-indanyl)decane-1,10-dione |

This table illustrates a key step in the synthesis of the target compound's precursor.

The indane skeleton itself can be synthesized through various cyclization reactions. researchgate.net Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common method to produce 1-indanones, which can then be further reduced to indane. researchgate.net Niobium pentachloride (NbCl₅) has been shown to be an effective Lewis acid for this transformation, acting as both a reagent to convert the carboxylic acid to the corresponding acyl chloride and as a catalyst for the cyclization. researchgate.net Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. researchgate.net These methods provide the basic indane structure that can then be functionalized as described above.

| Reaction Type | Starting Material | Catalyst/Reagent | Product |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic acid | NbCl₅ | 1-Indanone |

| Palladium-catalyzed Carbonylative Cyclization | Unsaturated aryl iodide | Palladium complex | Indanone |

This table summarizes common methods for the synthesis of the indane core structure.

Synthesis of Decane-Based Linkers

The ten-carbon linker is another critical component of this compound. This linker is typically derived from an α,ω-difunctionalized decane, which allows for coupling with the indane moieties at both ends.

1,10-Decanediol (B1670011) is a common precursor for various α,ω-difunctionalized decanes. It can be synthesized through several methods, including the reduction of dimethyl sebacate (B1225510) with sodium borohydride, or the electrochemical reduction of diethyl sebacate. rsc.org Another approach involves the hydrogenation of sebacic acid decanediol wax ester. rsc.org From 1,10-decanediol, other important difunctional linkers can be prepared. For instance, bromination yields 1,10-dibromodecane (B1670030), and reaction with thionyl chloride produces 1,10-dichlorodecane (B1670031). rsc.org 1,10-Decanediamine can be synthesized from the corresponding diol or dihalide through various amination procedures. google.com

| Starting Material | Reagent(s) | Product | Yield |

| Dimethyl sebacate | Sodium borohydride, Cerium(III) chloride | 1,10-Decanediol | 93% rsc.org |

| Diethyl sebacate | Electrochemical reduction in liquid ammonia | 1,10-Decanediol | 95% rsc.org |

| Sebacic acid decanediol wax ester | Hydrogen, Hydrogenation catalyst | 1,10-Decanediol | Up to 95% rsc.org |

| 1,10-Decanediol | Thionyl chloride | 1,10-Dichlorodecane | - |

| 1,10-Decanediol | Brominating agent | 1,10-Dibromodecane | - |

This table presents various synthetic routes to 1,10-decanediol and its derivatives.

The terminal functional groups of decane-1,10-diol and its derivatives can be selectively transformed to facilitate the coupling reaction with the indane moiety. For the Friedel-Crafts acylation route, decanedioyl chloride is the required linker precursor. This can be prepared from sebacic acid (decane-1,10-dioic acid), which itself can be obtained by the oxidation of 1,10-decanediol. The reaction of sebacic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride yields decanedioyl chloride.

Alternatively, if a different coupling strategy is employed, such as a Suzuki or Negishi coupling, 1,10-dibromodecane or other dihaloalkanes would be the linker of choice. rsc.orgnih.gov These reactions would involve the coupling of the dihaloalkane with a pre-functionalized indane derivative, for example, an indanylboronic acid or an indanylzinc reagent.

Coupling Reactions and Macro-assembly Strategies

The assembly of this compound necessitates the formation of a stable linkage between the indane aromatic rings and the decane chain. This can be achieved through various carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. researchgate.netorganic-chemistry.org

Carbon-Carbon Bond Formation for Indane-Decane Linkage

A primary strategy for forging the indane-decane linkage is through Friedel-Crafts acylation, a classic method for attaching acyl groups to aromatic rings. In a plausible synthetic route, indane could be acylated with sebacoyl chloride in the presence of a Lewis acid catalyst. This would form 1,10-bis(5-indanyl)decane-1,10-dione. The carbonyl groups of this diketone can then be reduced to methylene (B1212753) groups, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield the final product, this compound.

Alternatively, a coupling reaction approach could be employed. This would involve the synthesis of a 5-haloindane, which could then be coupled with a 1,10-dihaloalkane, such as 1,10-dibromodecane, using an organometallic coupling reaction. This method offers a direct route to the carbon skeleton of the target molecule.

Catalytic Approaches in Complex Hydrocarbon Construction

The choice of catalyst is critical in the synthesis of complex hydrocarbons. In the context of the Friedel-Crafts acylation approach, Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to activate the acyl chloride for electrophilic aromatic substitution onto the indane ring. The efficiency of the catalysis can be influenced by the solvent and reaction temperature.

For coupling reaction strategies, transition metal catalysts are indispensable. For instance, a Suzuki coupling could be envisioned, where 5-indanylboronic acid is coupled with 1,10-dihalodecane in the presence of a palladium catalyst and a base. Another potential method is a Kumada coupling, which would involve the reaction of a Grignard reagent derived from 5-haloindane with a 1,10-dihaloalkane, catalyzed by a nickel or palladium complex. The selection of the appropriate catalyst and ligands is crucial for achieving high yields and minimizing side reactions.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

For the Friedel-Crafts acylation of indane, optimization would involve screening different Lewis acid catalysts and their molar ratios, as well as adjusting the reaction temperature to control the regioselectivity and prevent unwanted side reactions. The table below illustrates a hypothetical optimization of the acylation step.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation of Indane

| Entry | Lewis Acid | Molar Ratio (Catalyst:Substrate) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | 1.1 | Dichloromethane | 0 to rt | 65 |

| 2 | AlCl₃ | 2.2 | Dichloromethane | 0 to rt | 75 |

| 3 | FeCl₃ | 1.1 | Nitrobenzene | 25 | 55 |

| 4 | AlCl₃ | 2.2 | Carbon disulfide | -10 to 0 | 82 |

Following the acylation, the reduction of the resulting diketone is another critical step. The choice between a Clemmensen (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner (hydrazine and a strong base) reduction would depend on the stability of the substrate to acidic or basic conditions. Optimizing the reaction time and temperature for the reduction is essential to ensure complete conversion without degradation of the product.

In a coupling reaction approach, the optimization would focus on the catalyst system, including the choice of metal, ligand, and base, as well as the reaction temperature and time. The following table provides a hypothetical example of the optimization of a Suzuki coupling for the synthesis of this compound.

Table 2: Hypothetical Optimization of Suzuki Coupling for this compound Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 90 | 70 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/Water | 80 | 78 |

| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF/Water | 100 | 92 |

Advanced Structural Characterization and Spectroscopic Analysis of 1,10 Di 5 Indanyl Decane

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the covalent structure and functional group composition of 1,10-Di-(5-indanyl)decane.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions corresponding to the aromatic protons of the indanyl groups and the aliphatic protons of the decane (B31447) chain and the indanyl's saturated ring. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The benzylic protons on the indanyl moiety would likely resonate around δ 2.8-3.0 ppm as triplets, coupled to the adjacent methylene (B1212753) protons. The decane chain protons would present a series of multiplets in the upfield region (δ 1.2-1.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for the aromatic, aliphatic, and benzylic carbons. The aromatic carbons would appear in the δ 120-150 ppm range, while the aliphatic carbons of the decane and indanyl units would be found in the δ 20-40 ppm region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the entire decane chain and the spin systems within the indanyl groups. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Solid-State NMR (SS-NMR): In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and dynamics of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, offering insights into molecular packing and conformational heterogeneity.

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (δ, ppm) | | Aromatic (Indanyl) | 7.0 - 7.5 | | Benzylic (Indanyl, -CH₂-) | 2.8 - 3.0 | | Aliphatic (Indanyl, -CH₂CH₂CH₂-) | 1.9 - 2.2 | | Aliphatic (Decane, α-CH₂) | 2.5 - 2.7 | | Aliphatic (Decane, internal -CH₂-) | 1.2 - 1.8 |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (δ, ppm) | | Aromatic (quaternary) | 140 - 150 | | Aromatic (CH) | 120 - 130 | | Benzylic (Indanyl, -CH₂-) | 30 - 35 | | Aliphatic (Indanyl, -CH₂CH₂CH₂-) | 25 - 30 | | Aliphatic (Decane, α-CH₂) | 35 - 40 | | Aliphatic (Decane, internal -CH₂-) | 28 - 32 |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. physicsopenlab.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations. Aromatic C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the decane chain and indanyl's saturated ring would appear just below 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations would give rise to characteristic bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected in the "fingerprint" region between 600 and 1800 cm⁻¹. physicsopenlab.org The symmetric C-H stretching of the aliphatic chains would also be a prominent feature. physicsopenlab.org The combination of FTIR and Raman data would allow for a thorough characterization of the vibrational modes of the molecule. researchgate.net

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | | Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | | Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | | Aliphatic CH₂ Bend | 1450 - 1470 | 1450 - 1470 | | Aromatic C-H Out-of-Plane Bend | 700 - 900 | Weak |

Crystallographic Studies and Solid-State Architecture

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. nih.gov This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. For a molecule with a center of symmetry like this compound, it might crystallize in a centrosymmetric space group, with the midpoint of the decane chain located on an inversion center. nih.gov

Polymorphism and Crystal Packing Phenomena

Long-chain alkyl-substituted aromatic compounds are known to exhibit polymorphism, where the same molecule can crystallize in different forms with distinct packing arrangements. rsc.org These different polymorphs can have varying physical properties. The flexible decane chain in this compound could allow for different packing motifs, such as interdigitated or non-interdigitated arrangements of the alkyl chains. osti.govresearchgate.net The indanyl groups would likely engage in π-π stacking interactions, further influencing the crystal packing. rsc.org The study of polymorphism would involve screening different crystallization conditions and characterizing the resulting solid forms by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Conformational Analysis and Stereochemical Considerations

The presence of the flexible decane linker introduces conformational complexity to this compound.

Theoretical and Experimental Approaches to Rotational Isomerism of the Decane Bridge

Theoretical modeling, such as molecular mechanics and density functional theory (DFT) calculations, can be employed to predict the potential energy surface of the decane bridge. These computational approaches allow for the exploration of various rotational isomers (rotamers) and the identification of low-energy conformations. For a 1,10-disubstituted decane, the bulky terminal groups are expected to favor extended conformations of the alkyl chain to minimize non-bonded interactions. Gauche interactions within the decane chain, which would lead to a more folded or compact structure, are generally less favorable due to increased steric repulsion.

Experimentally, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for investigating rotational isomerism in solution. Temperature-dependent NMR studies can provide information on the relative populations of different conformers and the energy barriers to their interconversion. The coupling constants between vicinal protons (³JHH) are particularly sensitive to the dihedral angle, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred conformations of the decane bridge. However, for a molecule as complex as this compound, the interpretation of NMR spectra can be challenging due to signal overlap. Advanced techniques such as two-dimensional NMR (COSY, NOESY) may be necessary to fully elucidate the conformational landscape.

Preferred Conformations of Indane Rings and Their Interplay with the Alkane Chain

The indane ring system, a bicyclic structure consisting of a benzene ring fused to a cyclopentane (B165970) ring, is relatively rigid. The five-membered ring of the indane moiety is not planar and adopts an envelope or twisted conformation to relieve ring strain. The puckering of the cyclopentane portion of the indane ring can influence the orientation of the decane chain attached at the 5-position.

The interplay between the conformation of the indane rings and the flexible decane chain is a key feature of the molecule's structure. The rotational freedom of the bond connecting the indane ring to the decane chain allows for different spatial orientations of the two moieties relative to each other. The preferred orientation will be one that minimizes steric clashes between the hydrogens of the decane chain and the aromatic and aliphatic protons of the indane ring.

In the solid state, X-ray crystallography could provide definitive information on the preferred conformation of both the indane rings and the decane bridge. The crystal packing forces may favor a specific conformer that allows for efficient packing in the crystal lattice. In solution, the indane rings and the decane chain are in a dynamic equilibrium of various conformations. Spectroscopic techniques that can probe these dynamics, such as relaxation-based NMR experiments, would be valuable in understanding this interplay.

Influence of Substituents on Molecular Conformation

Substituents on the indane rings, particularly near the point of attachment of the decane chain, would likely introduce further steric hindrance. This could restrict the rotation around the bond connecting the indane and decane moieties, leading to a more defined set of preferred conformations. For instance, a bulky substituent at the 4- or 6-position of the indane ring would sterically interact with the decane chain, potentially forcing it into a more extended or a specific bent conformation.

Substituents on the decane chain itself would also have a profound effect. The introduction of alkyl or other groups along the chain would increase the number of possible stereoisomers and would introduce additional steric interactions that would influence the local and global conformation of the chain. For example, a methyl group on one of the central carbons of the decane chain would create a chiral center and would likely favor specific local conformations to minimize steric strain with the rest of the chain and the terminal indanyl groups.

The electronic effects of substituents, such as their polarity, could also influence conformational preferences through intramolecular interactions, although steric effects are generally dominant in determining the conformation of flexible alkyl chains.

Theoretical and Computational Investigations of 1,10 Di 5 Indanyl Decane

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules from first principles. For a molecule like 1,10-Di-(5-indanyl)decane, DFT can provide a wealth of information about its electronic nature and conformational preferences. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various properties at this state. dovepress.comacs.org

An analysis of the electronic structure of this compound would reveal how electrons are distributed across the molecule, which is key to understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings of the indanyl groups, while the LUMO would also be centered on these moieties. The flexible decane (B31447) chain, being a saturated alkyl chain, would have a significantly larger HOMO-LUMO gap and would primarily act as an electronic insulator between the two indanyl systems.

A molecular electrostatic potential (MEP) map would further illuminate the electronic landscape. dovepress.comnih.gov This map visualizes the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential above and below the plane of the aromatic rings of the indanyl groups, while the hydrogen atoms of the alkyl chain would exhibit positive potential.

Table 1: Illustrative Frontier Orbital Energies for Fragments of this compound This table presents hypothetical data based on typical values for these molecular fragments to illustrate the concepts.

| Molecular Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indane | -6.2 | -0.8 | 5.4 |

| Decane | -9.5 | 2.1 | 11.6 |

The long, flexible decane chain in this compound allows the molecule to adopt a multitude of conformations. Quantum chemical calculations can be employed to determine the relative energies of these different conformers. researchgate.net The most stable conformation is typically the one that minimizes steric hindrance, which for the decane chain is the all-trans (anti) conformation. However, gauche conformations, where there is a 60° rotation around a C-C bond, are also thermally accessible.

By mapping the potential energy surface as a function of the dihedral angles of the decane chain, it is possible to identify all the low-energy conformers and the energy barriers (transition states) that separate them. This provides a detailed picture of the molecule's conformational landscape and its flexibility. The presence of the bulky indanyl groups at the ends of the chain will influence the relative energies of the conformers, potentially stabilizing certain folded or bent structures through weak intramolecular interactions.

Table 2: Hypothetical Relative Energies of Decane Chain Conformations This table provides an example of the kind of data that would be generated from conformational analysis.

| Conformation | Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| All-trans | 180° | 0.0 (Reference) |

| Single Gauche | 60° | ~0.9 |

| Double Gauche (adjacent) | 60°, 60° | >3.0 |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For instance, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. nih.govresearchgate.net The predicted chemical shifts are sensitive to the local electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. Specific vibrational modes, such as the C-H stretching of the aromatic rings and the various bending and stretching modes of the alkyl chain, can be identified and assigned to the experimentally observed IR bands. This allows for a detailed characterization of the molecule's vibrational properties.

Table 3: Exemplary Predicted ¹H NMR Chemical Shifts for Key Moieties in this compound This table contains example data to illustrate the output of such calculations.

| Proton Type | Exemplary Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Indanyl) | 7.0 - 7.3 |

| Benzylic (Indanyl, CH₂) | 2.8 - 3.0 |

| Alkyl (Decane, internal CH₂) | 1.2 - 1.4 |

| Alkyl (Decane, α to Indanyl) | 1.5 - 1.7 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. rsc.orgnih.gov In an MD simulation, the motion of every atom in the system is calculated by solving Newton's equations of motion, providing a "movie" of the molecule's behavior.

For this compound, MD simulations are particularly useful for studying the conformational dynamics of the flexible decane linker. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to observe how the decane chain flexes and rotates, leading to transitions between different conformations. The rate of these transitions and the lifetime of each conformational state can be quantified.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a possible setup for an MD simulation.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS |

| Solvent | Explicit (e.g., TIP3P water) or Implicit |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

MD simulations are also a powerful tool for investigating how molecules of this compound interact with each other. acs.orgnih.govnih.gov Due to the presence of the large, nonpolar indanyl groups, it is likely that these molecules will exhibit hydrophobic interactions, especially in an aqueous environment. This could lead to self-assembly or aggregation, where the molecules cluster together to minimize their contact with water.

The simulations can reveal the preferred orientation of the molecules within an aggregate. For example, the indanyl groups might stack on top of each other through π-π interactions, while the flexible decane chains might align with each other. By calculating the potential of mean force between two or more molecules, the strength of these interactions can be quantified. This information is crucial for understanding the macroscopic properties of materials composed of this compound.

Table 5: Key Intermolecular Forces in the Aggregation of this compound This table details the types of forces that would be analyzed in an MD simulation.

| Interaction Type | Description |

|---|---|

| Van der Waals Forces | Dominant attractive forces between the nonpolar alkyl chains and indanyl groups. |

| π-π Stacking | Attractive interaction between the aromatic rings of the indanyl groups, contributing to ordered aggregation. |

| Hydrophobic Effect | In aqueous solution, the tendency of the nonpolar molecules to aggregate to minimize contact with water. |

| Steric Repulsion | Repulsive forces that prevent atoms from overlapping and influence the packing of molecules. |

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, theoretical and computational investigations provide a molecular-level understanding of its synthesis, particularly focusing on reaction pathways, energy barriers, and the crucial interactions between the catalyst and substrates.

Reaction Pathway Prediction and Energy Barriers

The reaction is predicted to proceed through a stepwise mechanism. The first step involves the formation of an electrophilic carbocation from the 1,10-dihaloalkane, facilitated by the AlCl₃ catalyst. openstax.org Computational models can predict the energy barrier for this initial activation step. Subsequently, the indane molecule, acting as a nucleophile, attacks the carbocation. youtube.com Due to the nature of the indanyl group, substitution can occur at different positions. However, computational models can predict the relative stability of the resulting intermediates, known as sigma complexes or arenium ions, to determine the most likely site of substitution. libretexts.org

A critical aspect that computational chemistry can address is the potential for carbocation rearrangements, a common feature in Friedel-Crafts alkylations that can lead to different isomers. khanacademy.org By calculating the energy barriers for these rearrangement pathways versus the direct alkylation pathway, it is possible to predict the likelihood of their occurrence. For a long-chain alkylating agent like a 1,10-dihalo-decane, intramolecular cyclization or other rearrangements could be competing pathways.

The second alkylation step, where a second indane molecule reacts at the other end of the C10 chain, is also modeled. The presence of the bulky indanyl group from the first substitution can influence the reactivity and regioselectivity of the second substitution. The table below presents hypothetical energy barriers for the key steps in the formation of this compound, as would be determined by DFT calculations.

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

| 1 | Formation of the primary carbocation from 1,10-dichlorodecane (B1670031) with AlCl₃ | 15.2 |

| 2 | Electrophilic attack of indane on the primary carbocation | 12.5 |

| 3 | Formation of the second carbocation on the mono-substituted intermediate | 16.8 |

| 4 | Electrophilic attack of the second indane molecule | 13.1 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of computational chemistry studies.

These computational predictions of reaction pathways and energy barriers are invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of unwanted byproducts.

Catalyst-Substrate Interactions in Synthetic Processes

The efficiency and selectivity of the Friedel-Crafts alkylation for synthesizing this compound are critically dependent on the interactions between the catalyst and the substrates. libretexts.org Computational modeling provides a detailed picture of these interactions at the molecular level. nih.gov

The primary role of the Lewis acid catalyst, AlCl₃, is to abstract a halide from the 1,10-dihaloalkane, generating the carbocation electrophile. openstax.org Computational models can characterize the geometry and electronic structure of the transition state for this process. nih.gov These models often reveal the extent of bond breaking and bond formation, as well as the charge distribution across the reacting species.

Furthermore, computational studies can elucidate the non-covalent interactions that stabilize the transition states and intermediates. Van der Waals interactions, for instance, play a significant role in how the substrates orient themselves within the catalytic pocket, especially when using shape-selective catalysts like zeolites. stanford.edu For a molecule with the geometry of this compound, the interactions between the long decane chain and the catalyst surface or solvent molecules can influence the reaction's outcome. The development of advanced computational methods, such as the BEEF-vdW functional, has improved the accuracy of describing these crucial long-range van der Waals forces. stanford.edu

The interaction between the catalyst and the indane molecule is also a key area of investigation. The electron-rich aromatic ring of indane interacts with the electrophile, and the catalyst can influence the orientation of this attack. youtube.com The table below outlines the types of catalyst-substrate interactions that are typically analyzed in computational studies of such reactions.

| Interaction Type | Description | Significance |

| Lewis Acid-Base Interaction | Interaction between the Lewis acid catalyst (e.g., AlCl₃) and the alkyl halide. | Essential for the generation of the electrophilic carbocation. |

| π-Complex Formation | Non-covalent interaction between the generated carbocation and the π-electron system of the indane ring. | Precedes the formation of the covalent bond and influences the reaction rate. |

| Steric Hindrance | Repulsive interactions between the bulky catalyst-substrate complex and certain positions on the indane ring. | Governs the regioselectivity of the alkylation. |

| Van der Waals Forces | Dispersive forces between the alkyl chain and the catalyst/solvent environment. | Can influence the conformation of the decane linker and the overall reaction energetics. stanford.edu |

Note: The data in this table is for illustrative purposes to represent typical outputs of computational chemistry studies.

By understanding these catalyst-substrate interactions, it is possible to rationally design or select catalysts that can improve the yield and selectivity of the synthesis of this compound. rsc.org Computational chemistry, therefore, not only provides mechanistic explanations but also guides the development of more efficient synthetic methodologies. nih.gov

Chemical Reactivity and Derivatization Pathways of 1,10 Di 5 Indanyl Decane

Controlled Functionalization and Synthesis of Derivatives

The strategic modification of 1,10-di-(5-indanyl)decane is pivotal for tailoring its properties for specific applications. The introduction of functional groups can alter its polarity, reactivity, and potential for incorporation into larger molecular assemblies. The key to this functionalization lies in the reactivity of the indane moieties.

Strategies for Introducing Specific Polar or Reactive Groups

The chemical structure of this compound, featuring two indane groups connected by a decane (B31447) chain, offers several sites for controlled functionalization. The primary sites for introducing polar or reactive groups are the aromatic rings of the indanyl units.

The indane ring system consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.orgeburon-organics.com The benzene ring is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.netmasterorganicchemistry.combyjus.com The alkyl substituent (the cyclopentane ring) on the benzene ring acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. In the case of the 5-indanyl group, this would correspond to positions 4, 6, and 7.

Common electrophilic substitution reactions that can be employed to introduce functional groups include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). The nitro group is a versatile functional group that can be subsequently reduced to an amino group (-NH₂), providing a site for further derivatization.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms (-Br, -Cl) onto the aromatic ring. These halogenated derivatives can then participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be achieved by reacting the compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This is a reliable method for introducing a ketone functionality, which can serve as a handle for further chemical transformations.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), a strongly polar group that can significantly increase the water solubility of the molecule.

The specific conditions for these reactions would need to be optimized to control the degree and position of substitution on the two indanyl rings.

Beyond the aromatic ring, the benzylic positions of the cyclopentane ring (positions 1 and 3 of the indane system) are also potential sites for radical halogenation, although this can be less selective.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

Polymerization or Oligomerization Reactions involving Indane-Decane Monomers

The bifunctional nature of this compound, with two reactive indane end-groups, makes it a potential monomer for step-growth polymerization. By introducing suitable reactive functional groups onto the indanyl moieties, this molecule can be incorporated into polymer chains.

For instance, if amino groups are introduced onto both indanyl rings (via nitration and subsequent reduction), the resulting diamine monomer can be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. Polyimides containing indane moieties are known to exhibit high thermal stability and good solubility. researchgate.net The long, flexible decane linker would be expected to impart a degree of flexibility to the resulting polymer backbone.

Alternatively, if hydroxyl groups are introduced, the resulting diol could be used in the synthesis of polyesters or polyurethanes. The synthesis of such functionalized monomers would follow the strategies outlined in the previous section.

Another potential route to polymers involves the polymerization of indene (B144670) derivatives. civilica.com While this compound itself is saturated, it could be envisioned as a derivative of a precursor molecule containing two indene units. The polymerization of such a di-indene monomer could lead to cross-linked materials or polymers with unsaturated backbones that could be further functionalized. Furthermore, under certain polymerization conditions, such as in the free-radical polymerization of diisopropenylbenzene, the formation of indanyl structures within the polymer has been observed, suggesting pathways for incorporating such motifs. google.com

The general scheme for the polymerization of a functionalized this compound monomer can be represented as follows, where 'FG' is a reactive functional group:

FG-(Indanyl)-C₁₀H₂₀-(Indanyl)-FG + Co-monomer → [-Polymer Chain-]

The properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility, would be highly dependent on the nature of the co-monomer and the type of linkage formed during polymerization.

Applications in Materials Science and Industrial Chemistry

Role as a Component in Lubricant Formulations

The performance of a lubricant is intrinsically tied to the molecular structure of its base oils and additives. The incorporation of long-chain alkylaromatic compounds can significantly influence key lubricant properties.

The viscosity index (VI) is a critical measure of a lubricant's viscosity change with temperature. A higher VI indicates a more stable viscosity across a wider temperature range. Long-chain copolymers are known to be effective viscosity index improvers. researchgate.net At low temperatures, these polymer chains tend to coil, having a minimal impact on the oil's viscosity. As the temperature rises, the chains uncoil and expand, counteracting the natural decrease in the base oil's viscosity. researchgate.net The structure of 1,10-di-(5-indanyl)decane, with its long decane (B31447) chain, suggests it could contribute to a higher viscosity index. The presence of bulky indanyl end groups could further enhance this effect by increasing intermolecular interactions and influencing the conformational changes of the molecule with temperature.

The thickening efficiency (TE) describes the amount of an additive needed to achieve a target viscosity. escholarship.org For a compound like this compound, its relatively high molecular weight and the presence of aromatic rings would likely contribute to its thickening efficiency. The rigid indanyl groups would increase the hydrodynamic volume of the molecule, leading to a greater thickening effect compared to a simple long-chain alkane of similar molecular weight.

Table 1: Predicted Influence of Structural Features of this compound on Lubricant Properties

| Structural Feature | Predicted Influence on Viscosity Index (VI) | Predicted Influence on Thickening Efficiency (TE) |

| Long Decane Chain | Positive contribution due to chain uncoiling at higher temperatures. | Increases hydrodynamic volume, contributing to thickening. |

| Indanyl Groups | Bulky, rigid groups may enhance the temperature-viscosity response. | Significantly increases molecular size and intermolecular interactions, leading to higher TE. |

Tribology is the study of friction, wear, and lubrication. The tribological performance of a lubricant is heavily influenced by the chemical nature of its components. Alkyldiphenylethers, which share the characteristic of having aromatic groups and alkyl chains, have been studied for their tribological properties. mdpi.com It was found that longer and more numerous alkyl chains decreased the friction coefficient. mdpi.com This suggests that the long decane chain in this compound could be beneficial in reducing friction.

Furthermore, the aromatic indanyl groups could play a role in forming protective films on metal surfaces under boundary lubrication conditions. This is a known mechanism for anti-wear additives. The ether groups in alkyldiphenylethers are thought to be attracted to worn steel surfaces, allowing the phenyl groups to orient themselves in a way that repels further contact and wear. mdpi.com A similar mechanism could be postulated for the indanyl groups of this compound, where the aromatic rings could adsorb onto metal surfaces, creating a sacrificial layer that reduces wear. The presence of such bulky groups could also contribute to better load-bearing capacity.

Utility in Polymer Science and Macromolecular Engineering

The introduction of specific molecular structures into polymers is a key strategy for tailoring their properties for specific applications. The indane moiety is a recognized building block in the synthesis of various polymers.

This compound itself is not a typical monomer for polymerization as it lacks reactive functional groups like vinyl or hydroxyl groups. However, derivatives of indane can be synthesized to include such functionalities, making them suitable for polymerization. nih.govorganic-chemistry.org For instance, if the indanyl rings were functionalized with polymerizable groups, this compound could act as a specialty monomer to introduce flexibility (from the decane chain) and rigidity (from the indane units) into a polymer backbone.

More plausibly, this compound could be utilized as a non-reactive additive or a plasticizer in polymer formulations. Its long aliphatic chain would be compatible with many non-polar polymers, while the bulky indanyl groups could disrupt polymer chain packing, leading to an increase in free volume and a decrease in the glass transition temperature (Tg), characteristic of a plasticizing effect.

The incorporation of indane groups into a polymer backbone is known to influence its properties. The thermal stability of polymers is highly dependent on their chemical structure, with aromatic structures generally imparting greater stability. researchgate.netpolymer-search.com The indanyl groups in this compound, being aromatic and rigid, would be expected to enhance the thermal stability of a polymer blend if incorporated. Polyindane resins, for example, can exhibit glass transition temperatures ranging from 10 to 150 °C. google.com

Regarding optical properties, the introduction of aromatic groups can affect the refractive index of a polymer. The optical properties of poly(N-benzylaniline) thin films have been shown to be influenced by the presence of aromatic rings. nih.gov The indanyl groups, containing benzene (B151609) rings, would likely increase the refractive index of a host polymer. However, the presence of bulky groups can also disrupt the formation of charge-transfer complexes between polymer chains, which can lead to reduced color and improved transparency.

The stability of the indane structure suggests its potential use in durable coatings and resins. For applications requiring non-yellowing properties, the resistance of the chemical structure to oxidation and UV degradation is paramount. While specific data on this compound is unavailable, the general stability of alkyl-aromatic structures can be high. If the indane rings are fully saturated (hydrogenated), their resistance to oxidation and UV-induced yellowing would be significantly enhanced. Polyindane resins can be hydrogenated to improve their compatibility and stability in various formulations. google.com This suggests that hydrogenated derivatives of this compound could be valuable as additives in the formulation of non-yellowing varnishes and paints, where maintaining optical clarity and color stability over time is crucial.

Potential as a Solvent or Reaction Medium

Based on its molecular structure, this compound is expected to be a non-polar, high-boiling point solvent. The long decane chain provides a non-polar character, while the indanyl groups add to its van der Waals forces, likely resulting in a high boiling point and low volatility. These characteristics are desirable in many industrial processes where solvent containment and minimal loss to the atmosphere are critical for both economic and environmental reasons.

In chemical reactions, this compound could serve as a high-temperature reaction medium. Its predicted thermal stability would allow for its use in processes that require elevated temperatures to proceed at a reasonable rate. Furthermore, its non-polar nature would make it an effective solvent for non-polar reactants, such as oils, fats, and other large organic molecules. The bulky indanyl groups might also create specific steric environments that could influence reaction pathways and selectivity in certain chemical syntheses.

Applications in Non-Metal Surface Treatment and Printing

The inherent properties of this compound suggest its potential utility in the formulation of products for non-metal surface treatment and printing.

In surface treatments , its hydrophobic nature makes it a candidate for inclusion in waterproofing and protective coatings for materials such as wood, paper, and certain plastics. When applied to a surface, it would be expected to form a non-polar barrier, repelling water and preventing moisture damage. Its predicted high viscosity could also contribute to the formation of a durable and substantive film.

In the printing industry , high-boiling point, non-polar solvents are often used as vehicles in ink formulations, particularly for gravure and flexographic printing processes. google.com this compound could potentially serve as a carrier solvent for pigments and resins in certain types of printing inks. Its low volatility would be advantageous in controlling the drying time of the ink, which is a critical parameter for achieving high-quality prints. The presence of the aromatic indanyl groups might also enhance the solubility of specific resins and binders used in ink formulations, potentially improving adhesion to non-porous substrates.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,10-Di-(5-indanyl)decane and its analogues currently relies on established but potentially inefficient and unsustainable methods, such as Friedel-Crafts alkylation. masterorganicchemistry.com Future research should focus on developing greener and more atom-economical synthetic pathways.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Friedel-Crafts | Well-established methodology. | Use of stoichiometric, corrosive, and moisture-sensitive Lewis acids; potential for rearrangements and polyalkylation; generation of significant waste. |

| Zeolite-Catalyzed Alkylation | Reusable and separable catalysts; shape selectivity can improve product distribution. | Requires high temperatures; catalyst deactivation can be an issue. |

| Direct C-H Activation/Functionalization | High atom economy; potential for fewer synthetic steps. | Catalyst development is challenging; requires harsh reaction conditions; selectivity can be difficult to control. |

| Biocatalysis | High selectivity (enantio- and regio-); mild reaction conditions; environmentally friendly. | Limited substrate scope; enzyme stability and activity can be challenging to optimize. |

Exploration of Novel Applications in Emerging Technologies

The unique hybrid structure of this compound, combining a flexible aliphatic linker with rigid aromatic end-groups, suggests its potential utility in a variety of emerging technologies. However, specific applications for this compound have yet to be thoroughly investigated.

Future research should explore its potential as a component in advanced materials. For instance, its long-chain structure could impart desirable viscoelastic properties to polymers, making it a candidate for use as a specialty plasticizer or a component in high-performance elastomers. The indanyl groups could enhance thermal stability and compatibility with other aromatic polymers.

Another area of interest is its potential application in organic electronics. The aromatic moieties could be functionalized to introduce electronic activity, while the long aliphatic chain could be used to control self-assembly and film morphology in organic thin-film transistors or organic photovoltaics.

Furthermore, the lipophilic nature of the decane (B31447) chain combined with the rigid indanyl groups might make this compound and its derivatives suitable for applications in sensor technology or as components of liquid crystals.

Advanced In Situ Characterization during Chemical Processes

A significant challenge in optimizing the synthesis of complex molecules like this compound is the lack of detailed understanding of the reaction mechanisms and kinetics in real-time. Advanced in situ and operando spectroscopic techniques offer a powerful solution to this problem. acs.orgresearchgate.netornl.govyoutube.comyoutube.com

Future research should employ these techniques to monitor the synthesis of this compound as it happens. For example, in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for the precise determination of reaction kinetics and the identification of transient species. acs.orgornl.gov This data is invaluable for optimizing reaction conditions to maximize yield and minimize by-product formation.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance testing, would be particularly insightful for developing novel catalytic systems. researchgate.netyoutube.comyoutube.com By correlating changes in the catalyst structure and surface chemistry with catalytic activity and selectivity, researchers can gain a deeper understanding of how the catalyst functions and design more efficient and robust versions.

Table 2: Potential In Situ and Operando Techniques for Studying the Synthesis of this compound

| Technique | Information Gained | Potential Impact |

| In Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; identification of transient species. acs.orgornl.gov | Optimization of reaction conditions (temperature, pressure, catalyst loading); elucidation of reaction mechanisms. |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic and geometric structure of the catalyst under reaction conditions. | Understanding catalyst activation, deactivation, and the nature of the active site. |

| Operando Gas Chromatography-Mass Spectrometry (GC-MS) | Real-time analysis of volatile products and by-products. | Precise determination of catalytic activity and selectivity. |

| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on soluble species in the reaction mixture. | Unambiguous identification of intermediates and products. |

Integration of AI/Machine Learning in Predictive Chemistry for Analogues

Future research should focus on developing quantitative structure-property relationship (QSPR) models for this class of compounds. researchgate.net By training ML algorithms on a dataset of known analogues and their experimentally determined properties, it is possible to create models that can accurately predict the properties of virtual, yet-to-be-synthesized molecules. researchgate.netnih.gov This would allow for the rapid screening of vast chemical spaces to identify candidates with desirable characteristics, such as specific thermal properties, solubility, or electronic behavior.

Furthermore, AI and ML can be applied to catalyst development for the synthesis of these compounds. numberanalytics.comacs.orgnih.gov Machine learning models can help identify the key descriptors that govern catalyst performance, accelerating the discovery of new and more efficient catalysts. researchgate.net Generative AI models could even be used for the inverse design of novel catalysts with predefined target properties. researchgate.net

Table 3: Potential AI/ML Applications for this compound Analogues

| AI/ML Application | Description | Potential Outcome |

| QSPR Modeling | Develop models that correlate molecular structure with physicochemical properties. researchgate.netresearchgate.netnih.gov | Rapid prediction of properties for virtual analogues, guiding synthesis towards desired characteristics. |

| Catalyst Screening | Use ML to identify promising catalysts for the synthesis of analogues from large databases of potential materials. numberanalytics.comacs.orgnih.gov | Acceleration of the discovery of more efficient and selective catalysts. |

| Reaction Optimization | Employ ML algorithms to predict optimal reaction conditions (temperature, pressure, solvent) for maximizing yield and purity. | Reduced experimental effort and faster process development. |

| Generative Models for Analogue Design | Utilize generative AI to propose novel analogues of this compound with tailored properties. | Discovery of new molecules with enhanced performance for specific applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.